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Compound of Interest

Compound Name: Pentyl 2-butenoate

Cat. No.: B15349167 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of two-dimensional (2D)

Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of pentyl 2-
butenoate. We present predicted ¹H and ¹³C NMR data and detail the expected correlations in

COSY, HSQC, and HMBC spectra that unequivocally confirm the molecular structure. This

guide serves as a practical reference for researchers utilizing 2D NMR techniques for the

characterization of small organic molecules.

Predicted NMR Data for Pentyl 2-Butenoate
The structural confirmation of pentyl 2-butenoate relies on the precise assignment of all

proton and carbon signals in its NMR spectra. The following tables summarize the predicted

chemical shifts (δ) and coupling constants (J) based on analogous compounds and established

NMR principles.

Structure of Pentyl 2-butenoate:

Table 1: Predicted ¹H NMR Data for Pentyl 2-butenoate (in CDCl₃)
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Protons
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-4 (CH₃) 1.88 dd
J(H4,H3) = 6.9,

J(H4,H2) = 1.7

H-2 5.82 dq
J(H2,H3) = 15.6,

J(H2,H4) = 1.7

H-3 6.95 dq
J(H3,H2) = 15.6,

J(H3,H4) = 6.9

H-a (OCH₂) 4.15 t J(Ha,Hb) = 6.7

H-b (CH₂) 1.65 p
J(Hb,Ha) = 6.7,

J(Hb,Hc) = 7.4

H-c (CH₂) 1.38 sext
J(Hc,Hb) = 7.4,

J(Hc,Hd) = 7.4

H-d (CH₂) 1.33 sext
J(Hd,Hc) = 7.4,

J(Hd,He) = 7.5

H-e (CH₃) 0.92 t J(He,Hd) = 7.5

Table 2: Predicted ¹³C NMR Data for Pentyl 2-butenoate (in CDCl₃)
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Carbon Chemical Shift (δ, ppm)

C-1 (C=O) 166.5

C-2 122.8

C-3 144.5

C-4 (CH₃) 17.9

C-a (OCH₂) 64.2

C-b (CH₂) 28.5

C-c (CH₂) 28.1

C-d (CH₂) 22.3

C-e (CH₃) 13.9

Experimental Protocols for 2D NMR
The following are standard experimental protocols for acquiring 2D NMR data for a small

molecule like pentyl 2-butenoate on a typical 400 or 500 MHz NMR spectrometer.

Sample Preparation: A sample of pentyl 2-butenoate (approximately 10-20 mg) is dissolved in

deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (TMS) as an internal

standard (0 ppm).

1. COSY (Correlation Spectroscopy) The COSY experiment identifies protons that are coupled

to each other, typically through two or three bonds.

Pulse Program: Standard COSY (e.g., cosygpqf)

Spectral Width (¹H): 0-10 ppm

Number of Increments (F1): 256

Number of Scans per Increment: 2-4

Relaxation Delay: 1.5-2.0 s
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2. HSQC (Heteronuclear Single Quantum Coherence) The HSQC experiment reveals one-

bond correlations between protons and their directly attached carbons.

Pulse Program: Standard HSQC with sensitivity enhancement and multiplicity editing (e.g.,

hsqcedetgpsisp2.3)

Spectral Width (¹H): 0-10 ppm

Spectral Width (¹³C): 0-180 ppm

Number of Increments (F1): 128-256

Number of Scans per Increment: 2-4

Relaxation Delay: 1.5 s

¹J(C,H) Coupling Constant: Optimized for ~145 Hz

3. HMBC (Heteronuclear Multiple Bond Correlation) The HMBC experiment shows long-range

correlations between protons and carbons over two to three bonds.

Pulse Program: Standard HMBC (e.g., hmbcgplpndqf)

Spectral Width (¹H): 0-10 ppm

Spectral Width (¹³C): 0-200 ppm

Number of Increments (F1): 256

Number of Scans per Increment: 4-8

Relaxation Delay: 2.0 s

Long-range J(C,H) Coupling Constant: Optimized for 8 Hz

2D NMR Data Interpretation and Structural
Confirmation
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The combination of COSY, HSQC, and HMBC data provides a detailed map of the molecular

connectivity, allowing for the unambiguous confirmation of the pentyl 2-butenoate structure.

Workflow for 2D NMR Structure Elucidation

1D NMR 2D NMR

Data Analysis

¹H NMR

Identify Proton Spin Systems

¹³C NMR & DEPT

Identify C-H Fragments

COSY HSQC HMBC

Establish Long-Range Connectivity

Assemble Fragments

Final Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for 2D NMR-based structure elucidation.

Key 2D NMR Correlations for Pentyl 2-butenoate
COSY Correlations: The COSY spectrum will reveal the proton-proton coupling networks within

the molecule.

A strong correlation will be observed between the olefinic protons H-2 and H-3.

Weaker, four-bond (allylic) coupling will be seen between H-2 and the methyl protons H-4.

A distinct spin system will be evident for the pentyl chain, with correlations between H-a and

H-b, H-b and H-c, H-c and H-d, and H-d and H-e.
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Caption: Key COSY correlations for pentyl 2-butenoate.

HSQC Correlations: The HSQC spectrum will directly link each proton to its attached carbon.

Each protonated carbon will show a correlation peak: H-2 to C-2, H-3 to C-3, H-4 to C-4, H-a

to C-a, H-b to C-b, H-c to C-c, H-d to C-d, and H-e to C-e.

The carbonyl carbon (C-1) will not show a correlation as it has no attached protons.
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Caption: Key HSQC correlations for pentyl 2-butenoate.

HMBC Correlations: The HMBC spectrum is crucial for piecing together the different fragments

of the molecule by identifying longer-range couplings.

Connecting the Crotonate and Pentyl Moieties: The most critical correlation will be from the

protons on the ester oxygen (H-a) to the carbonyl carbon (C-1). This confirms the ester

linkage.

Correlations within the Crotonate Moiety:

H-4 will show correlations to C-3 and C-2.

H-3 will show a correlation to the carbonyl carbon C-1.

H-2 will show a correlation to the carbonyl carbon C-1 and to C-4.

Correlations within the Pentyl Chain:
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H-a will show a correlation to C-b.

H-e will show correlations to C-d and C-c.
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Caption: Key HMBC correlations for pentyl 2-butenoate.

By systematically analyzing the correlations from these three 2D NMR experiments, the

complete bonding framework of pentyl 2-butenoate can be confidently established. This guide

provides a foundational workflow and expected data for researchers performing similar

structural elucidations.

To cite this document: BenchChem. [Confirmation of Pentyl 2-Butenoate Structure using 2D
NMR Techniques: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15349167#confirmation-of-pentyl-2-butenoate-
structure-using-2d-nmr-techniques]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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